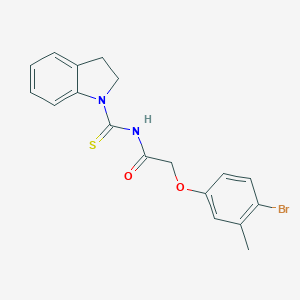![molecular formula C20H24N2O5S B321044 ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE](/img/structure/B321044.png)
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl(methyl)amino group, and a sulfonyl group attached to an aniline derivative. Its molecular formula is C20H23NO5S.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process may involve:
Formation of the Benzyl(methyl)amino Group: This step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.
Sulfonylation: The benzyl(methyl)amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Aniline Derivative: The sulfonylated benzyl(methyl)amine is coupled with an aniline derivative under suitable conditions.
Esterification: Finally, the product is esterified with ethyl 4-oxobutanoate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using automated systems and advanced purification techniques.
化学反応の分析
Types of Reactions
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can be compared with similar compounds such as:
Ethyl 4-(benzylamino)-4-oxobutanoate: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
Ethyl 4-(4-{[methylamino]sulfonyl}anilino)-4-oxobutanoate: Lacks the benzyl group, which may influence its binding affinity and specificity.
Ethyl 4-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-oxobutanoate: Similar structure but with variations in the aromatic ring, affecting its chemical properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C20H24N2O5S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
ethyl 4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-20(24)14-13-19(23)21-17-9-11-18(12-10-17)28(25,26)22(2)15-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,21,23) |
InChIキー |
COGNNOUZZOSCJH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-bromo-4-methylbenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320962.png)
![4-tert-butyl-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B320966.png)
![4-tert-butyl-N-[(3-cyanophenyl)carbamothioyl]benzamide](/img/structure/B320967.png)
![N-[(4-bromophenyl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B320970.png)
![4-tert-butyl-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B320972.png)

![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-4-tert-butylbenzamide](/img/structure/B320974.png)
![4-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B320975.png)
![4-tert-butyl-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide](/img/structure/B320978.png)
![Methyl 4-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320979.png)
![N-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2-CARBOXAMIDE](/img/structure/B320983.png)
![N-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYLBENZAMIDE](/img/structure/B320984.png)
![4-tert-butyl-N-{[2-(2-methylbenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320985.png)
